Cas no 2228966-86-5 (O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine)

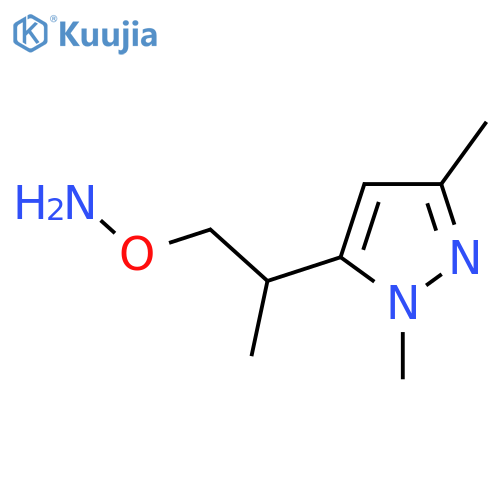

2228966-86-5 structure

商品名:O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine

O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine

- O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine

- EN300-1780390

- 2228966-86-5

-

- インチ: 1S/C8H15N3O/c1-6(5-12-9)8-4-7(2)10-11(8)3/h4,6H,5,9H2,1-3H3

- InChIKey: ADHXUSRZSHKLTD-UHFFFAOYSA-N

- ほほえんだ: O(CC(C)C1=CC(C)=NN1C)N

計算された属性

- せいみつぶんしりょう: 169.121512110g/mol

- どういたいしつりょう: 169.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1780390-0.5g |

O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine |

2228966-86-5 | 0.5g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1780390-0.1g |

O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine |

2228966-86-5 | 0.1g |

$1447.0 | 2023-09-20 | ||

| Enamine | EN300-1780390-1.0g |

O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine |

2228966-86-5 | 1g |

$1643.0 | 2023-06-03 | ||

| Enamine | EN300-1780390-0.25g |

O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine |

2228966-86-5 | 0.25g |

$1513.0 | 2023-09-20 | ||

| Enamine | EN300-1780390-5g |

O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine |

2228966-86-5 | 5g |

$4764.0 | 2023-09-20 | ||

| Enamine | EN300-1780390-10g |

O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine |

2228966-86-5 | 10g |

$7065.0 | 2023-09-20 | ||

| Enamine | EN300-1780390-0.05g |

O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine |

2228966-86-5 | 0.05g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1780390-2.5g |

O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine |

2228966-86-5 | 2.5g |

$3220.0 | 2023-09-20 | ||

| Enamine | EN300-1780390-5.0g |

O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine |

2228966-86-5 | 5g |

$4764.0 | 2023-06-03 | ||

| Enamine | EN300-1780390-10.0g |

O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine |

2228966-86-5 | 10g |

$7065.0 | 2023-06-03 |

O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine 関連文献

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

2228966-86-5 (O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 4770-00-7(3-cyano-4-nitroindole)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量